4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
4,4’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid is an organic compound with the molecular formula C13H8F2O2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 4 and 4’ positions, and a carboxylic acid group is attached at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 4,4’-difluorobiphenyl.
Carboxylation: The introduction of the carboxylic acid group at the 2 position can be achieved through various carboxylation reactions. One common method involves the use of carbon dioxide under high pressure in the presence of a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of 4,4’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid may involve large-scale carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized biphenyl derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
4,4’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms and carboxylic acid group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with proteins, enzymes, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
4,4’-Difluorobiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2,2’-Difluorobiphenyl: Fluorine atoms are positioned differently, leading to different chemical and physical properties.
4,4’-Diiodobiphenyl: Substitution of fluorine with iodine results in different reactivity and applications.
Uniqueness: 4,4’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of both fluorine atoms and a carboxylic acid group, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
5-fluoro-2-(4-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)13(16)17/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQPXZPHDTZKPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564734 |
Source
|
Record name | 4,4'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1841-44-7 |
Source
|
Record name | 4,4'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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